3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide
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Overview
Description
3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is a complex organic compound with a unique structure that includes a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves multiple steps. One common method includes the alkylation of a benzimidazole derivative with an appropriate alkylating agent under controlled conditions. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.
Scientific Research Applications
3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the application and the specific structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-methylbenzimidazole and 5-cyanobenzimidazole share structural similarities.
Quaternary Ammonium Compounds: Similar in having a positively charged nitrogen atom, such as benzalkonium chloride.
Uniqueness
What sets 3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
97377-78-1 |
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Molecular Formula |
C15H20BrN3O2 |
Molecular Weight |
354.24 g/mol |
IUPAC Name |
2-(6-cyano-3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)ethyl acetate;bromide |
InChI |
InChI=1S/C15H19N3O2.BrH/c1-4-17-11(2)18(7-8-20-12(3)19)15-9-13(10-16)5-6-14(15)17;/h5-6,9,11H,4,7-8H2,1-3H3;1H |
InChI Key |
OLAZQJKQBSOPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1C(N(C2=C1C=CC(=C2)C#N)CCOC(=O)C)C.[Br-] |
Origin of Product |
United States |
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